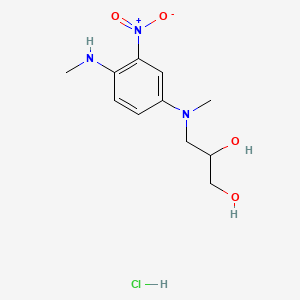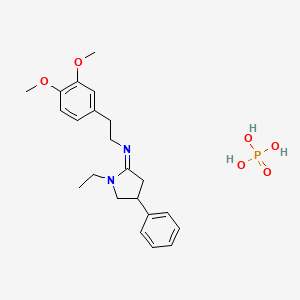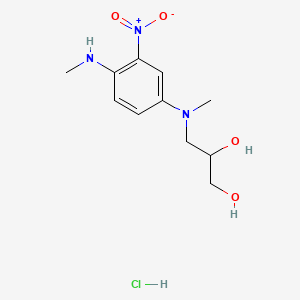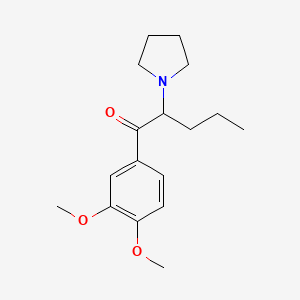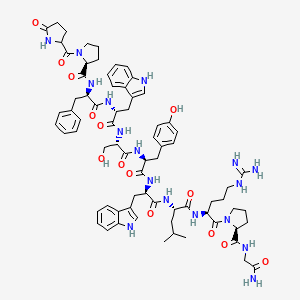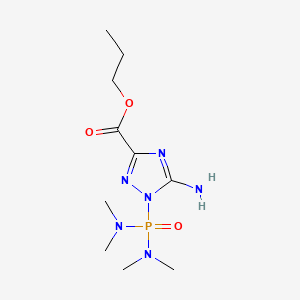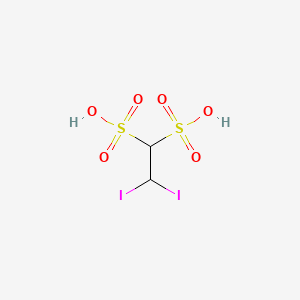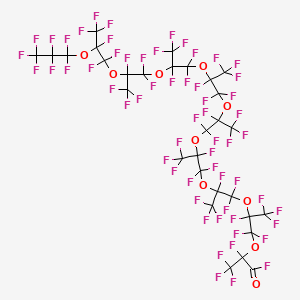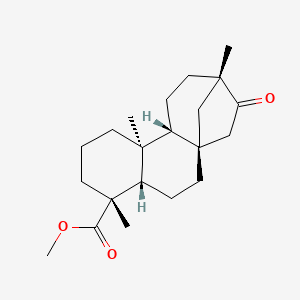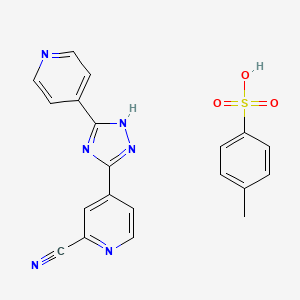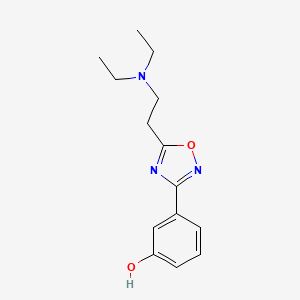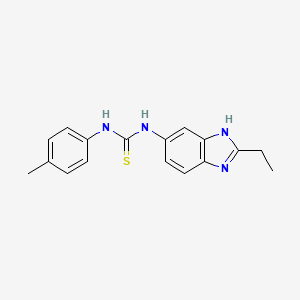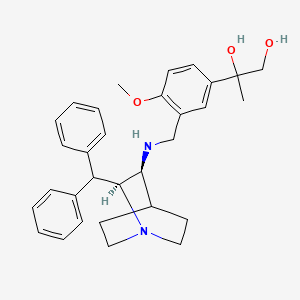
Ezlopitant metabolite M12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ezlopitant metabolite M12 is a significant metabolite of ezlopitant, a nonpeptidic substance P receptor antagonist. Ezlopitant is known for its role in blocking the neurokinin 1 receptor, which is involved in various physiological processes, including pain perception and inflammation. The metabolite M12 is identified as ω,ω-1-dihydroxy (1,2-dihydroxy) derivative of ezlopitant .
Méthodes De Préparation
The preparation of ezlopitant metabolite M12 involves the metabolic oxidation of ezlopitant. The primary synthetic route includes the oxidation of the isopropyl side chain of ezlopitant to form the ω-hydroxy and ω-1-hydroxy metabolites. Further oxidation leads to the formation of the ω,ω-1-dihydroxy (1,2-dihydroxy) metabolite M12
Analyse Des Réactions Chimiques
Ezlopitant metabolite M12 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction leading to the formation of M12 involves the oxidation of the isopropyl side chain.
O-demethylation: This reaction involves the removal of a methyl group from the methoxy moiety.
Oxidative dealkylation: This reaction results in the cleavage of the 2-benzhydryl-1-aza-bicyclo [2.2.2]oct-3-yl moiety.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes, which facilitate the oxidation processes. The major products formed from these reactions are the ω-hydroxy, ω-1-hydroxy, and ω,ω-1-dihydroxy metabolites .
Applications De Recherche Scientifique
Ezlopitant metabolite M12 has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: M12 is used to study the metabolic pathways and pharmacokinetics of ezlopitant in humans.
Drug Development: Understanding the metabolism of ezlopitant and its metabolites, including M12, is crucial for the development of new drugs targeting the neurokinin 1 receptor.
Toxicology: Research on M12 helps in assessing the safety and potential toxic effects of ezlopitant and its metabolites.
Mécanisme D'action
The mechanism of action of ezlopitant metabolite M12 involves its interaction with the neurokinin 1 receptor. The metabolite is formed through the oxidation of the isopropyl side chain of ezlopitant, leading to the formation of the ω,ω-1-dihydroxy derivative. This metabolite retains the ability to interact with the neurokinin 1 receptor, thereby contributing to the overall pharmacological effects of ezlopitant .
Comparaison Avec Des Composés Similaires
Ezlopitant metabolite M12 can be compared with other metabolites of ezlopitant, such as:
ω-hydroxy metabolite (M16): Formed through the oxidation of the isopropyl side chain, similar to M12.
ω-1-hydroxy metabolite: Another oxidation product of the isopropyl side chain.
The uniqueness of M12 lies in its dual hydroxylation, which distinguishes it from other metabolites like M16. This dual hydroxylation may influence its pharmacokinetic properties and interaction with the neurokinin 1 receptor .
Propriétés
Numéro CAS |
368454-88-0 |
|---|---|
Formule moléculaire |
C31H38N2O3 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
2-[3-[[[(2S,3S)-2-benzhydryl-1-azabicyclo[2.2.2]octan-3-yl]amino]methyl]-4-methoxyphenyl]propane-1,2-diol |
InChI |
InChI=1S/C31H38N2O3/c1-31(35,21-34)26-13-14-27(36-2)25(19-26)20-32-29-24-15-17-33(18-16-24)30(29)28(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,24,28-30,32,34-35H,15-18,20-21H2,1-2H3/t29-,30-,31?/m0/s1 |
Clé InChI |
MVXRTLWIKNHZBT-XPZBDPFPSA-N |
SMILES isomérique |
CC(CO)(C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)O |
SMILES canonique |
CC(CO)(C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



